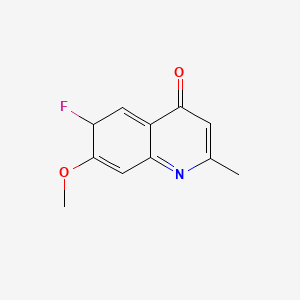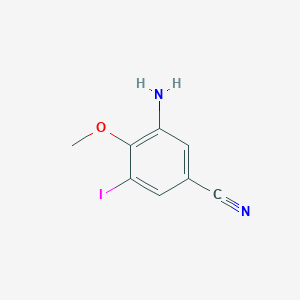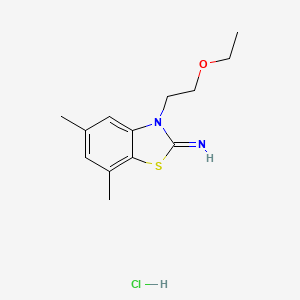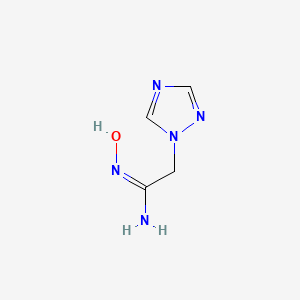
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester bonds. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
科学研究应用
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester
- 1,2,4-Piperazinetricarboxylic acid, 6-hydroxy-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester .
Uniqueness
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high specificity and efficiency .
属性
分子式 |
C18H23N2O6- |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1/t14-/m0/s1 |
InChI 键 |
SREPAMKILVVDSP-AWEZNQCLSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)


![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)
![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)




![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)

![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)


